molecular formula C13H16ClN3O2S B2433726 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 320424-69-9

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2433726
CAS No.: 320424-69-9
M. Wt: 313.8
InChI Key: FYTQLDMTFQQOEO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a dimethoxyethyl group, and a methylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2,2-dimethoxyethyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this intermediate under acidic conditions yields the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted triazole.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving triazole derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and dimethoxyethyl groups can enhance the compound’s binding affinity and specificity for its targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-4H-1,2,4-triazole: Lacks the methylsulfanyl group.

    4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfonyl)-4H-1,2,4-triazole: Contains a methylsulfonyl group instead of a methylsulfanyl group.

    4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylamino)-4H-1,2,4-triazole: Contains a methylamino group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and potential for metabolic transformations. This can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-18-12(19-2)8-11-15-16-13(20-3)17(11)10-6-4-9(14)5-7-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQLDMTFQQOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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